Enzymatic Inhibition Potency: hGGPPS-IN-2 vs. In-Class Analogues
hGGPPS-IN-2 (Compound 16g) demonstrates potent inhibition of human GGPPS with an IC50 of 2 μM . This potency is a direct result of its specific structural optimization as a C2-ThP-BP analogue. In contrast, other members of the same C2-ThP-BP class, which vary in their linker moieties or side chains, exhibit significantly different levels of toxicity and potency in MM cells, underscoring that even minor structural modifications within this class yield non-equivalent biological outcomes [1].
| Evidence Dimension | hGGPPS Enzymatic Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2 μM |
| Comparator Or Baseline | Other C2-ThP-BP analogues with varying linkers/side chains |
| Quantified Difference | Not explicitly quantified as a single comparator value; potency and cellular toxicity are reported to vary significantly across the series based on linker and side chain structure [1]. |
| Conditions | Recombinant human GGPPS enzyme assay |
Why This Matters
This quantitative potency establishes hGGPPS-IN-2 as a benchmark tool compound for studying hGGPPS inhibition, enabling researchers to procure a well-characterized and potent inhibitor for reproducible target engagement studies.
- [1] Lee, H.-F.; Lacbay, C. M.; Boutin, R.; Matralis, A. N.; Park, J.; Waller, D. D.; Guan, T. L.; Sebag, M.; Tsantrizos, Y. S. Synthesis and Evaluation of Structurally Diverse C-2-Substituted Thienopyrimidine-Based Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase. J. Med. Chem. 2022, 65 (3), 2471–2496. View Source
